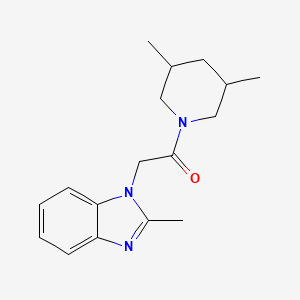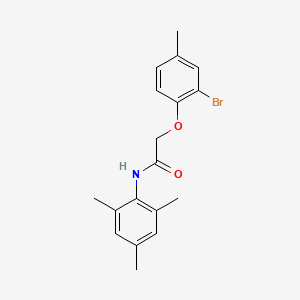
1-(3,5-Dimethylpiperidin-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with dimethyl groups and a benzimidazole moiety
Preparation Methods
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone typically involves multi-step organic reactions. The preparation begins with the synthesis of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, where the dimethylpiperidine is reacted with an appropriate electrophile. The final step involves coupling the benzimidazole and piperidine moieties through a carbonyl linkage, often using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
1-(3,5-Dimethylpiperidin-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or benzimidazole moieties can be substituted with other functional groups using appropriate nucleophiles and electrophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers may use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction pathways.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(3,5-Dimethylpiperidin-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dimethylpiperidin-1-yl)-2-(benzimidazol-1-yl)ethanone: This compound lacks the methyl group on the benzimidazole ring, which may affect its chemical reactivity and biological activity.
1-(Piperidin-1-yl)-2-(benzimidazol-1-yl)ethanone: The absence of dimethyl groups on the piperidine ring could lead to differences in steric and electronic properties, influencing its interactions with molecular targets.
1-(3,5-Dimethylpiperidin-1-yl)-2-(2-methylbenzimidazol-1-yl)propanone: The presence of an additional carbon in the carbonyl chain may alter the compound’s physicochemical properties and reactivity.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(2-methylbenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-8-13(2)10-19(9-12)17(21)11-20-14(3)18-15-6-4-5-7-16(15)20/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGUYTLUHVLHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN2C(=NC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6027196.png)

![N-[(2-ethyl-4-iodophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6027213.png)
![(4-Chlorophenyl)-[1-(2-methyl-1-benzofuran-5-carbonyl)piperidin-3-yl]methanone](/img/structure/B6027216.png)

![3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol](/img/structure/B6027224.png)
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6027228.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide](/img/structure/B6027241.png)
![2-(4-ethylphenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B6027248.png)
![N'-[(Z)-(4-Hydroxy-3-iodophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6027251.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-6-methyl-2-pyridinecarboxamide](/img/structure/B6027252.png)
![N-[[1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide](/img/structure/B6027256.png)
![6-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-3-yl}pyrimidin-4-ol](/img/structure/B6027257.png)
![2-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide](/img/structure/B6027265.png)
